REACTION_CXSMILES
|
[CH2:1]([OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]CCCCCCCCCC.C1([CH2:24][CH2:25][CH2:26][C:27]([O-])=[O:28])C=CC=CC=1>>[C:1]1([O:17][C:27](=[O:28])[CH2:26][CH2:25][CH3:24])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
white petrolatum
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)O
|
Name
|
soft paraffin
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
liquid
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
paraffin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCC(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The paste was stirred at 400 rpm for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a paste
|
Type
|
TEMPERATURE
|
Details
|
cooled at room temperature
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |